molecular formula C9H9NS7 B14748795 8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione CAS No. 1083-85-8

8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione

Cat. No.: B14748795
CAS No.: 1083-85-8
M. Wt: 355.6 g/mol
InChI Key: VCNMIYCVWSRLNL-UHFFFAOYSA-N
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Description

8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione is a complex organic compound characterized by its unique structure, which includes a hexathiocane ring with a thione group and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methylamine derivative with a phenyl-substituted thiocarbamate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular pathways, modulating signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione is unique due to its hexathiocane ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

1083-85-8

Molecular Formula

C9H9NS7

Molecular Weight

355.6 g/mol

IUPAC Name

8-(methylamino)-8-phenylhexathiocane-7-thione

InChI

InChI=1S/C9H9NS7/c1-10-9(7-5-3-2-4-6-7)8(11)12-14-16-17-15-13-9/h2-6,10H,1H3

InChI Key

VCNMIYCVWSRLNL-UHFFFAOYSA-N

Canonical SMILES

CNC1(C(=S)SSSSSS1)C2=CC=CC=C2

Origin of Product

United States

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